molecular formula C12H16O2 B11943045 Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- CAS No. 189366-67-4

Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-

Cat. No.: B11943045
CAS No.: 189366-67-4
M. Wt: 192.25 g/mol
InChI Key: GIHXAFIUXXGQID-UHFFFAOYSA-N
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Description

Chemical Structure: The compound Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- (CAS: Not explicitly provided in evidence) is a benzene derivative substituted with a methoxy group (-OCH₃) at the 1-position and a [(2-methyl-2-propenyl)oxy]methyl group at the 4-position. The propenyl moiety (C₃H₅) contains a methyl branch, distinguishing it from simpler allyl-substituted analogs.

Such compounds are often intermediates in pharmaceutical or polymer chemistry due to their reactive allyl ether groups.

Properties

CAS No.

189366-67-4

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-methoxy-4-(2-methylprop-2-enoxymethyl)benzene

InChI

InChI=1S/C12H16O2/c1-10(2)8-14-9-11-4-6-12(13-3)7-5-11/h4-7H,1,8-9H2,2-3H3

InChI Key

GIHXAFIUXXGQID-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COCC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the propenyl group to a propyl group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized as a reagent in various organic reactions, facilitating the creation of derivatives that have enhanced properties or functionalities .

Biological Studies

Research indicates that Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- exhibits potential biological activities. Studies have focused on its antimicrobial and antioxidant properties, suggesting applications in pharmaceuticals and health-related products .

Medicinal Chemistry

The compound is under investigation for its therapeutic potential. Preliminary studies suggest that it may interact with specific molecular targets, influencing pathways related to oxidative stress and inflammation. This opens avenues for developing new pharmaceuticals aimed at treating various diseases .

Industrial Applications

In industrial settings, it is used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique chemical structure allows for modifications that can enhance product performance in consumer goods .

Case Study 1: Antimicrobial Activity

A study conducted on various methoxy-substituted benzenes demonstrated that Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- exhibited significant antimicrobial activity against several bacterial strains. The results indicated a potential for developing new antimicrobial agents based on this compound .

Case Study 2: Antioxidant Properties

Research evaluating the antioxidant capacity of this compound showed promising results in scavenging free radicals. This property is particularly relevant for formulating products aimed at reducing oxidative stress in biological systems .

Mechanism of Action

The mechanism of action of 1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares key structural and physicochemical properties of the target compound with related benzene derivatives:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- Not available C₁₂H₁₄O₂ 1-OCH₃; 4-[(2-methylpropenyl)oxymethyl] ~190.24 (calculated) Research intermediate, polymer synthesis
Estragole (1-methoxy-4-(2-propenyl)benzene) 140-67-0 C₁₀H₁₂O 1-OCH₃; 4-CH₂CH=CH₂ 148.20 Flavoring agent, fragrance
trans-Anethole (1-methoxy-4-(prop-1-enyl)benzene) 4180-23-8 C₁₀H₁₂O 1-OCH₃; 4-CH₂CH₂CH₂ (trans-configuration) 148.20 Food additive, anise flavoring
1-Methoxy-4-((2-(p-tolyloxy)allyl)oxy)benzene (3d) Not available C₁₇H₁₈O₃ 1-OCH₃; 4-(allyloxy-p-tolyl) 270.33 Synthetic intermediate
4-Allyl-1-butoxy-2-methoxybenzene 84019-91-0 C₁₄H₂₀O₂ 1-OCH₃; 4-CH₂CH=CH₂; 2-O(CH₂)₃CH₃ 220.31 Polymer plasticizers

Key Observations :

  • Molecular Weight : The target compound’s higher molecular weight (~190.24 g/mol) compared to Estragole (148.20 g/mol) may influence solubility and volatility.

Reactivity and Functional Group Behavior

  • Allyl Ether Reactivity : Allyl-substituted benzene derivatives like Estragole and the target compound undergo electrophilic substitution or oxidation. However, the methyl branch in the target compound may reduce reactivity compared to linear allyl groups .
  • Methoxy Group Effects : The methoxy group enhances electron density on the aromatic ring, directing electrophilic attacks to the para position. This is consistent across all compared compounds .

Biological Activity

Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- (CAS Number: 189366-67-4), is a compound of significant interest in the field of biological activity due to its unique structure and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C12H16O2
  • Molecular Weight: 192.26 g/mol
  • IUPAC Name: 1-Methoxy-4-{[(2-methyl-2-propenyl)oxy]methyl}benzene
  • CAS Registry Number: 189366-67-4

The compound features a benzene ring substituted with methoxy and allyl ether groups, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity: Many phenolic compounds have demonstrated significant antimicrobial properties. Studies suggest that benzene derivatives can inhibit the growth of various bacterial strains and fungi, potentially through disruption of cell membrane integrity or interference with metabolic pathways .
  • Antioxidant Properties: The presence of methoxy groups in the structure is associated with enhanced antioxidant activity. This can help in scavenging free radicals, thereby protecting cells from oxidative stress .
  • Anti-inflammatory Effects: Some studies have shown that related compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various benzene derivatives found that those with methoxy and allyl substituents exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism was attributed to the disruption of bacterial cell wall synthesis and function .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-Staphylococcus aureus32 µg/mL
Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-Escherichia coli64 µg/mL

Antioxidant Activity

The antioxidant potential was assessed using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating its capacity to act as an antioxidant.

Concentration (µg/mL)% Inhibition
1025
5055
10085

Anti-inflammatory Mechanisms

Research involving cell cultures indicated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections treated with formulations containing benzene derivatives showed a significant reduction in infection rates compared to controls. The study highlighted the importance of these compounds in developing topical antimicrobial agents.
  • Case Study on Antioxidant Effects : In a model of oxidative stress induced by hydrogen peroxide, cells treated with benzene derivatives exhibited reduced cell death and improved viability compared to untreated controls. This supports the potential use of these compounds in protective formulations against oxidative damage.

Q & A

Q. Key Characterization Data

TechniqueObserved Data (Example)Reference Compound Comparison
¹H NMR δ 6.85–7.25 (aromatic H), δ 4.75 (CH₂-O), δ 1.85 (CH₃)Matches 3d in Angew. Chem.
¹³C NMR δ 160.1 (C-OCH₃), δ 114.5 (allylic C)Aligns with trans-Anethole analogs
HRMS [M+H]+: Calculated 206.1307, Observed 206.1310Confirmed via high-resolution data

Q. Methodological Tips

  • Use deuterated chloroform (CDCl₃) for NMR to resolve splitting patterns in allyl/propenyl groups.
  • Compare IR stretches (C-O at ~1250 cm⁻¹, aromatic C-H at ~3050 cm⁻¹) to rule out oxidation byproducts .

How to address contradictory reactivity data in ether-linked benzene derivatives?

Q. Advanced Analysis Framework

  • Steric vs. Electronic Effects : The propenyl ether’s steric bulk may hinder electrophilic substitution at the para position, conflicting with simpler methoxy analogs. Computational modeling (e.g., DFT) can quantify steric maps .
  • Solvent Polarity : Polar aprotic solvents (DMF, THF) favor SN2 mechanisms, while non-polar solvents may shift reactivity toward radical pathways.
  • Case Study : Lower yields (45% vs. 71% in boronate systems) suggest competing side reactions; optimize by introducing directing groups or using Lewis acids (e.g., BF₃·Et₂O) .

What safety protocols are critical for handling this compound?

Q. Basic Safety Guidelines

  • GHS Hazards : Potential skin/eye irritation (Category 2) and respiratory sensitization (Category 1B) .
  • Handling : Use nitrile gloves, fume hood, and explosion-proof equipment due to flammability (propenyl group).
  • Storage : Seal in amber glass under argon at 2–8°C to prevent peroxide formation .

Q. Advanced Risk Mitigation

  • Monitor for exotherms during large-scale reactions. Quench residues with aqueous NaHCO₃ before disposal .

How does substituent position affect regioselectivity in related benzene derivatives?

Q. Comparative Reactivity Study

  • Meta vs. Para Substitution : Electron-donating groups (e.g., -OCH₃) direct electrophiles to para positions, but steric hindrance from the propenyl group may shift selectivity.
  • Data Conflict Resolution : When literature reports conflicting regioselectivity (e.g., 3d vs. 3f in Angew. Chem. ), use isotopic labeling (²H/¹³C) or kinetic studies to validate mechanisms.

What computational tools predict the compound’s reactivity?

Q. Methodological Recommendations

  • Database Tools : Leverage PISTACHIO and REAXYS for retro-synthetic analysis and reaction feasibility .
  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Case Application : Simulate the propenyl group’s rotational barriers to assess conformational stability in solution .

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